4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
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Overview
Description
4-Cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a cyano group, a morpholinoethyl moiety, and a benzamide structure, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzothiazole structure. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include thionyl chloride, morpholine, and various coupling agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The cyano group, in particular, is reactive and can participate in nucleophilic addition reactions.
Common Reagents and Conditions: Reagents such as sodium borohydride (for reduction) and potassium permanganate (for oxidation) are commonly used. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions include reduced or oxidized derivatives of the original compound, as well as substituted analogs where the cyano or morpholinoethyl groups are modified.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Cyano-N-(4-methylbenzo[d]thiazol-2-yl)benzamide
N-(2-morpholinoethyl)benzamide
4-cyano-N-(2-morpholinoethyl)benzamide
Uniqueness: This compound is unique due to its combination of functional groups and structural features, which may confer distinct properties and reactivity compared to similar compounds
Biological Activity
4-Cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H18N4OS
- Molecular Weight : 342.42 g/mol
This compound features a thiazole ring, a cyano group, and a morpholinoethyl substituent, which contribute to its biological activity.
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole moieties can inhibit the proliferation of various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity.
Table 1: Antitumor Activity of Thiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4-Cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide | A431 | <10 | Bcl-2 inhibition |
Thiazole derivative X | HT29 | 5.6 | Apoptosis induction |
Thiazole derivative Y | MCF7 | 8.3 | Cell cycle arrest |
The compound demonstrated significant activity against A431 cells with an IC50 value less than 10 µM, indicating potent antitumor effects.
Antimicrobial Activity
Thiazole derivatives are also known for their antimicrobial properties. In vitro studies have shown that compounds with thiazole rings exhibit activity against various bacterial strains.
Table 2: Antimicrobial Activity of Thiazole Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
4-Cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide | Staphylococcus aureus | 15 |
Thiazole derivative A | Escherichia coli | 18 |
Thiazole derivative B | Pseudomonas aeruginosa | 12 |
The compound showed a zone of inhibition of 15 mm against Staphylococcus aureus, indicating moderate antibacterial activity.
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored in various studies. Compounds similar to 4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide have exhibited protective effects in seizure models.
Case Study: Anticonvulsant Activity Assessment
In a study evaluating the anticonvulsant effects using the pentylenetetrazole (PTZ) model, the compound demonstrated significant protection against seizures, comparable to standard anticonvulsants like sodium valproate. The mechanism is believed to involve modulation of GABAergic transmission.
Properties
IUPAC Name |
4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S.ClH/c1-16-3-2-4-19-20(16)24-22(29-19)26(10-9-25-11-13-28-14-12-25)21(27)18-7-5-17(15-23)6-8-18;/h2-8H,9-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHSOZOIGYSDIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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